7-Aza-benzonorbornene
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Overview
Description
7-Aza-benzonorbornene is a heterocyclic compound that features a nitrogen atom incorporated into the benzonorbornene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aza-benzonorbornene typically involves the reaction of cyclopentadiene with a nitrogen-containing precursor under specific conditions. One common method includes the Diels-Alder reaction, where cyclopentadiene reacts with a nitrogen-containing dienophile to form the desired product .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with optimizations for scale, yield, and purity.
Chemical Reactions Analysis
Types of Reactions: 7-Aza-benzonorbornene undergoes various chemical reactions, including:
Reduction: This involves the addition of hydrogen atoms, usually facilitated by reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens or alkyl groups in the presence of a catalyst.
Major Products Formed: The major products depend on the type of reaction. For example, oxidation may yield hydroxylated derivatives, while reduction could produce hydrogenated forms of the compound.
Scientific Research Applications
7-Aza-benzonorbornene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism by which 7-Aza-benzonorbornene exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the compound’s observed effects. For instance, its derivatives may interact with enzymes or receptors, altering their activity and leading to therapeutic outcomes .
Comparison with Similar Compounds
7-Oxa-benzonorbornene: Similar in structure but contains an oxygen atom instead of nitrogen.
Benzonorbornene: Lacks the nitrogen atom, making it less reactive in certain chemical reactions.
Uniqueness: 7-Aza-benzonorbornene’s unique nitrogen atom incorporation provides distinct reactivity and potential applications compared to its analogs. This makes it a valuable compound in both research and industrial applications.
Properties
Molecular Formula |
C10H11N |
---|---|
Molecular Weight |
145.20 g/mol |
IUPAC Name |
(1R,8S)-11-azatricyclo[6.2.1.02,7]undeca-2,4,6-triene |
InChI |
InChI=1S/C10H11N/c1-2-4-8-7(3-1)9-5-6-10(8)11-9/h1-4,9-11H,5-6H2/t9-,10+ |
InChI Key |
SYZUAZULBPRFAP-AOOOYVTPSA-N |
Isomeric SMILES |
C1C[C@H]2C3=CC=CC=C3[C@@H]1N2 |
Canonical SMILES |
C1CC2C3=CC=CC=C3C1N2 |
Origin of Product |
United States |
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